molecular formula C21H24N4O B11127658 2-(1H-indol-1-yl)-1-{4-[2-(4-pyridyl)ethyl]piperazino}-1-ethanone

2-(1H-indol-1-yl)-1-{4-[2-(4-pyridyl)ethyl]piperazino}-1-ethanone

Cat. No.: B11127658
M. Wt: 348.4 g/mol
InChI Key: SRGUFUOFAMZBAB-UHFFFAOYSA-N
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Description

2-(1H-indol-1-yl)-1-{4-[2-(4-pyridyl)ethyl]piperazino}-1-ethanone is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-1-{4-[2-(4-pyridyl)ethyl]piperazino}-1-ethanone typically involves multiple steps, starting with the preparation of the indole and pyridine moieties. One common method involves the reaction of 1H-indole with an appropriate alkylating agent to introduce the ethanone group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-1-yl)-1-{4-[2-(4-pyridyl)ethyl]piperazino}-1-ethanone undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives, while reduction can yield the corresponding alcohols .

Scientific Research Applications

2-(1H-indol-1-yl)-1-{4-[2-(4-pyridyl)ethyl]piperazino}-1-ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-1-{4-[2-(4-pyridyl)ethyl]piperazino}-1-ethanone involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for certain targets. These interactions can lead to the activation or inhibition of specific signaling pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-indol-1-yl)-1-{4-[2-(4-pyridyl)ethyl]piperazino}-1-ethanone is unique due to the presence of both the indole and pyridine moieties, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C21H24N4O

Molecular Weight

348.4 g/mol

IUPAC Name

2-indol-1-yl-1-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C21H24N4O/c26-21(17-25-12-8-19-3-1-2-4-20(19)25)24-15-13-23(14-16-24)11-7-18-5-9-22-10-6-18/h1-6,8-10,12H,7,11,13-17H2

InChI Key

SRGUFUOFAMZBAB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=NC=C2)C(=O)CN3C=CC4=CC=CC=C43

Origin of Product

United States

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